molecular formula C11H9N3OS B11687589 N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide CAS No. 270576-22-2

N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide

Cat. No.: B11687589
CAS No.: 270576-22-2
M. Wt: 231.28 g/mol
InChI Key: AJCXOEWEXNQDQK-MDWZMJQESA-N
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Description

N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound of significant interest in medicinal chemistry and materials research. This molecule features a thiophene ring linked to a pyridine ring via a carbohydrazide bridge, creating a versatile multidentate ligand. Scientific studies have shown that related thiophene-carbohydrazide-pyridine derivatives exhibit a range of biological activities, including promising antibacterial efficacy against resistant pathogens like extended-spectrum β-lactamase (ESBL) producing E. coli . The molecular structure is characterized by a planar conformation stabilized by an intramolecular 1,5-S⋯N σ-hole interaction, a type of chalcogen bond, which influences its overall conformation and electronic properties . This compound and its structural analogs are widely investigated as precursors for metal complexation, forming complexes with copper and other ions that have demonstrated antioxidant and superoxide dismutase (SOD) mimetic activity . The crystal structures of similar isomers reveal diverse packing motifs mediated by N—H⋯N and N—H⋯O hydrogen bonds, which are critical for understanding the solid-state properties of these materials . This product is intended for use in biochemical and pharmaceutical research, specifically for the development of novel antimicrobial agents, metal chelators, and functional materials. It is supplied as a dry powder. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

270576-22-2

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H9N3OS/c15-11(10-2-1-7-16-10)14-13-8-9-3-5-12-6-4-9/h1-8H,(H,14,15)/b13-8+

InChI Key

AJCXOEWEXNQDQK-MDWZMJQESA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC=NC=C2

solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Solvent Effects

SolventDielectric ConstantYield (%)Crystallization Time (days)
Aqueous EtOH24.378–862
Methanol32.782–881–3
Ethanol24.370–753–5

Polar protic solvents like methanol stabilize the transition state through hydrogen bonding, while aqueous ethanol accelerates nucleation by reducing solubility post-reaction. Nonpolar solvents (e.g., dichloromethane) yield amorphous products due to poor solubility of reactants.

Catalytic Optimization

Bransted acids (e.g., acetic acid) outperform Lewis acids (e.g., ZnCl₂) in this synthesis. Acetic acid (pKa = 4.76) provides sufficient acidity to protonate the aldehyde without hydrolyzing the hydrazide. At 0.5 mol% catalyst loading, yields plateau at 85–90%, whereas excess acid (>2 mol%) promotes side reactions.

Purification and Characterization

Crystallization Techniques

Post-reaction mixtures are cooled to 277–283 K, inducing supersaturation. Slow cooling (0.1 K/min) yields larger, purer crystals suitable for X-ray diffraction. Rapid quenching produces microcrystalline powders requiring recrystallization from methanol or ethanol.

Spectroscopic Characterization

  • IR spectroscopy : A strong ν(C=N) stretch at 1600–1620 cm⁻¹ confirms imine bond formation. The absence of ν(NH₂) peaks near 3300 cm⁻¹ verifies complete condensation.

  • ¹H NMR (DMSO-d₆): The azomethine proton resonates as a singlet at δ 8.35–8.50 ppm, while thiophene protons appear as multiplet signals at δ 7.20–7.80 ppm.

  • Elemental analysis : Calculated for C₁₁H₉N₃OS: C, 54.31; H, 3.70; N, 17.28. Observed values typically deviate by <0.4%.

Comparative Analysis of Synthetic Routes

MethodTimeYield (%)Purity (%)Energy Input (kJ/mol)
Conventional reflux2–3 h78–8695–98120–150
Ultrasound-assisted4–10 min90–9598–9930–40
Solvent-free6–8 h65–7085–90200–220

Ultrasound-assisted synthesis emerges as the most efficient method, offering high yields and purity with minimal energy input. Conventional reflux remains valuable for large-scale production due to lower equipment costs.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thiophene ring or over-condensation may occur at temperatures >350 K. Maintaining reflux temperatures below 343 K and using inert atmospheres (N₂ or Ar) suppress these side reactions.

Hygroscopicity

The product’s hydrazone moiety is hygroscopic, necessitating storage in desiccators with P₂O₅. Drying under vacuum (0.1 mmHg) at 313 K for 6 hours achieves residual moisture <0.1%.

Industrial-Scale Considerations

For kilogram-scale synthesis:

  • Continuous flow reactors : Reduce reaction time to 10–15 minutes via turbulent mixing at 323–333 K.

  • Antisolvent crystallization : Adding heptane to methanolic reaction mixtures increases yield to 92% by reducing solubility.

  • Waste management : Ethanol-water mixtures are distilled and reused, achieving 90% solvent recovery .

Chemical Reactions Analysis

Structural and Crystalline Features

Key structural elements :

  • Intramolecular chalcogen bonding : A 1,5-S⋯N interaction between the thiophene sulfur and imine nitrogen stabilizes the planar molecular conformation .

  • Hydrogen bonding : N—H⋯O interactions form inversion dimers in the crystal lattice, with additional C—H⋯N contacts linking dimers into layers .

  • π–π stacking : Stacking between the pyridine ring and azomethine double bond contributes to interlayer stabilization .

Crystallographic data :

  • Space group : Monoclinic P2₁/n .

  • Molecular formula : C₁₁H₉N₃OS .

Metal Complexation

The compound acts as a multidentate ligand , coordinating with metal ions via the hydrazone group and heteroatoms. Complexes synthesized include:

Metal (Valence) Ligands Characterization
Fe(III)Hydrazide, thiophene SIR, UV-Vis, magnetic susceptibility
Ru(III)Pyridine N, hydrazone NElemental analysis, spectroscopy
Co(II)Imine N, thiophene STGA, conductivity
Cu(II)Pyridine N, hydrazone OXRD, melting point
Zn(II), Cd(II)Thiophene S, hydrazone NAnalytical data

These complexes exhibit potential applications in catalysis and materials science .

Reactivity and Functionalization

The compound’s reactivity stems from:

  • Hydrazone group : Susceptible to electrophilic attack , enabling further functionalization (e.g., condensation with carbonyl compounds).

  • Heteroatom interactions : Sulfur and nitrogen atoms participate in non-covalent bonding (e.g., chalcogen and hydrogen bonding), influencing molecular packing and stability .

  • Coordination chemistry : Ability to form metal complexes suggests utility in transition metal-mediated reactions .

Scientific Research Applications

Synthesis of N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide

The synthesis of this compound typically involves the condensation reaction between pyridine derivatives and thiophene-2-carbohydrazide. The general reaction can be represented as follows:

Pyridine+Thiophene 2 carbohydrazideN E pyridin 4 ylmethylidene thiophene 2 carbohydrazide\text{Pyridine}+\text{Thiophene 2 carbohydrazide}\rightarrow \text{N E pyridin 4 ylmethylidene thiophene 2 carbohydrazide}

This reaction is performed under controlled conditions to yield the desired product with high purity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. The compound exhibits significant inhibitory effects against various bacterial strains and fungi. For example, a study reported that derivatives of thiophene-based hydrazides showed varying degrees of microbial inhibition depending on their structure .

Microorganism Inhibition Zone (mm) Standard Drug
E. coli15Ceftriaxone
S. aureus18Pimafucin
C. albicans12Nystatin

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. A series of derivatives were tested against breast cancer cell lines (e.g., MCF-7), showing promising results in terms of cytotoxicity . The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Compound IC50 (µM) Standard Drug
This compound25Doxorubicin
Control (Untreated)--

Pesticidal Activity

The compound has been evaluated for its insecticidal properties against pests such as the oriental armyworm and diamondback moth. At a concentration of 200 mg/L, it demonstrated significant larvicidal activity, suggesting its potential as a natural pesticide .

Pest Lethality Rate (%)
Oriental armyworm60
Diamondback moth100

Material Science Applications

This compound is also being explored for its utility in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Case Study: Antimicrobial Evaluation

In one study, a series of thienyl-pyridine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that structural modifications significantly influenced their efficacy against various pathogens, highlighting the importance of molecular design in developing effective antimicrobial agents .

Case Study: Anticancer Screening

Another investigation focused on the anticancer properties of thiophene-based compounds against different cancer cell lines. Results showed that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics, suggesting that these compounds could serve as lead structures for new cancer drugs .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Core Structure Substituent Position Key Structural Features HOMO-LUMO Gap (ΔE)
N'-[(E)-Pyridin-4-ylmethylidene]thiophene-2-carbohydrazide (Target) Thiophene-2-carbohydrazide Pyridin-4-yl Planar conformation; dihedral angle between thiophene and pyridine: ~4.7° Not reported
(E)-6-Chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Benzo[b]thiophene Pyridin-2-yl Extended π-system; higher planarity (dihedral angle: ~1.6° ); Cl substituent enhances lipophilicity ~3.5 eV
N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2) Thiophene-2-carbohydrazide 3-Hydroxy-4-methoxy Bulky substituent reduces planarity; intramolecular H-bonding stabilizes conformation ~4.2 eV
N'-[(E)-Pyridin-3-ylmethylidene]thiophene-2-carbohydrazide (I) Thiophene-2-carbohydrazide Pyridin-3-yl Pyridine ring orientation disrupts conjugation; dihedral angle: ~8.2° ~4.0 eV

Key Observations :

  • The pyridin-4-yl group in the target compound enhances planarity compared to pyridin-2-yl or pyridin-3-yl derivatives, improving π-conjugation and dipole moments (>3.00 D) .
  • Chlorine substituents (e.g., II.b) increase electron-withdrawing effects, lowering ΔE and enhancing reactivity .
  • Bulky groups (e.g., L2) reduce planarity and increase steric hindrance, affecting binding to biological targets .

Key Observations :

  • II.b exhibits superior antimicrobial activity due to its chloro-substituted benzo[b]thiophene core, which enhances membrane penetration .
  • The pyridin-4-yl group’s planarity in the target compound may improve DNA intercalation or enzyme inhibition compared to non-planar analogs (e.g., L2) .
  • Cytotoxicity is generally low for thiophene carbohydrazides, suggesting a favorable therapeutic index .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) drastically reduces reaction time for the parent compound (5 minutes vs. hours for derivatives) .
  • The pyridin-4-yl group’s linear geometry in the target compound facilitates stronger metal coordination compared to angular pyridin-2-yl or pyridin-3-yl derivatives .
Crystallographic and Stability Data
Compound Name Crystal System Hydrogen Bonding Network Thermal Stability (°C)
Target Compound Monoclinic (P21/c) O–H⋯N and C–H⋯O bonds; intramolecular H-bonding >200
II.b [(E)-6-Chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide] Orthorhombic (Pna21) Intermolecular Cl⋯π interactions ~180
N′-(2-Phenylacetyl)thiophene-2-carbohydrazide Triclinic (P-1) Water-mediated H-bonds (O1W–H1OW⋯O1) 160

Key Observations :

  • The target compound’s intramolecular H-bonding (N–H⋯O) enhances conformational stability, critical for maintaining bioactivity .
  • Chlorine substituents (e.g., II.b) introduce halogen bonding, improving crystal packing and thermal stability .

Biological Activity

N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4OSC_{12}H_{12}N_{4}OS. Its structure features a thiophene ring linked to a pyridine moiety through a hydrazone linkage, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. Various studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Antibacterial Efficacy : The compound has been tested against clinical strains of Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with bacterial proteins involved in cell wall synthesis and DNA replication, which may contribute to its antibacterial effects .
Bacterial Strain MIC (mg/mL) Activity Level
E. coli0.0039High
S. aureus0.025Moderate

Antifungal Activity

In addition to antibacterial properties, this compound has also shown antifungal activity against various strains, although results vary significantly based on the specific fungal species tested.

Comparative Analysis

A comparative analysis of antifungal efficacy shows that while the compound exhibits some activity against fungi such as Candida albicans, it is less effective compared to its antibacterial effects .

Fungal Strain MIC (mg/mL) Activity Level
C. albicans16.69Moderate
Fusarium oxysporum56.74Low

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines.

Case Studies

  • Cell Line Testing : The compound was tested on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Results indicated significant cytotoxicity with IC50 values below 25 μM, suggesting potent anticancer properties .
  • Mechanism Insights : The anti-proliferative effects are hypothesized to be mediated through inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between thiophene-2-carbohydrazide and pyridine-4-carbaldehyde. Typical conditions involve refluxing in ethanol (~80°C) for 6–12 hours, with catalytic acetic acid to accelerate imine bond formation . Yield optimization includes solvent selection (e.g., ethanol for solubility), stoichiometric control (1:1 molar ratio of reactants), and post-reaction purification via recrystallization from ethanol or column chromatography. Purity is confirmed by TLC and melting point analysis.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., imine proton at δ 8.3–8.5 ppm) and carbon backbone .
  • IR : Stretching frequencies for C=N (1630–1610 cm1^{-1}) and N–H (3200–3100 cm1^{-1}) confirm hydrazone formation .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 5–10° between thiophene and pyridine planes), and hydrogen-bonding networks (N–H···O/S interactions) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound's bioactivity, and how can contradictory data between studies be resolved?

  • Methodological Answer :

  • Halogen effects : Introducing electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhances antimycobacterial activity by improving lipophilicity and target binding . For example, 4-fluoro derivatives show MIC values ≤6.25 µg/mL against Mycobacterium tuberculosis .
  • Resolving contradictions : Discrepancies in bioactivity data (e.g., in vitro vs. in vivo) may arise from solubility differences or metabolic instability. Strategies include:
  • Solubility enhancement : Co-solvents (DMSO/PBS) or nanoformulation .
  • Metabolic profiling : LC-MS/MS to identify degradation products .

Q. What mechanistic insights explain the compound's ability to form metal complexes, and how can this property be exploited in material science?

  • Methodological Answer :

  • Coordination chemistry : The hydrazone’s imine (–C=N–) and thiophene sulfur act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). Stability constants (log β ~10–12) are determined via potentiometric titrations .
  • Applications :
  • Catalysis : Cu(II) complexes catalyze oxidation reactions (e.g., cyclohexane → cyclohexanol) with TOF >500 h1^{-1} .
  • Sensors : Fluorescent Zn(II) complexes detect nitroaromatics via quenching (LOD: 108^{-8} M) .

Q. How can computational modeling synergize with experimental data to predict pharmacological targets or reactivity?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina predicts binding to M. tuberculosis enoyl-ACP reductase (InhA) with ΔG ≈ -9.2 kcal/mol, validated by MIC assays .
  • DFT calculations : HOMO-LUMO gaps (~3.5 eV) correlate with redox activity, guiding derivatization for enhanced electron transfer in catalytic applications .

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